

# Technical Support Center: Off-Target Effects of ENL YEATS Domain Inhibitors

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Compound of Interest		
Compound Name:	Eleven-Nineteen-Leukemia	
	Protein IN-3	
Cat. No.:	B12398076	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ENL YEATS domain inhibitors.

### Frequently Asked Questions (FAQs)

Q1: What are the known off-targets for commonly used ENL YEATS domain inhibitors?

A1: Off-target profiles have been characterized for several ENL YEATS domain inhibitors. For example, the inhibitor SR-0813 has been profiled against a broad panel of kinases and bromodomains. While it is highly selective for the ENL/AF9 YEATS domains, it has been shown to bind to the kinase YSK4 (MAP3K19) with a significantly lower affinity (Kd =  $3.5 \mu M$ ) compared to its affinity for the ENL YEATS domain (IC50 =  $25 \mu M$ ).[1][2][3][4] Proteomics studies on the ENL PROTAC degrader SR-1114, which incorporates a derivative of SR-0813, revealed off-target degradation of the transcription factor IKZF1.[1][2][3]

Q2: How can I assess the selectivity of my ENL YEATS domain inhibitor?

A2: A multi-pronged approach is recommended to assess inhibitor selectivity. This includes:

• In vitro binding assays: Screen the inhibitor against a panel of related proteins, such as other YEATS domain-containing proteins (e.g., AF9, YEATS2, GAS41) and other acetyl-lysine reader domains like bromodomains.[1][2][5]



- Kinase profiling: Utilize services like KINOMEscan to screen against a large panel of kinases, especially if the inhibitor scaffold is similar to known kinase inhibitors.[1][2][3][4]
- Cellular thermal shift assay (CETSA): This method can be used to verify target engagement and selectivity in a cellular context.[1][2][6][7]
- Whole-proteome analysis: Techniques like tandem mass tag (TMT)-based proteomics can identify changes in protein abundance upon inhibitor treatment, revealing potential off-target degradation or stabilization.[1][2][3]

Q3: My experimental results are inconsistent with genetic knockdown of ENL. Could this be due to off-target effects?

A3: Discrepancies between inhibitor-induced phenotypes and those from genetic knockdowns can indeed be due to off-target effects.[8] It is crucial to validate that the observed phenotype is a direct result of ENL inhibition. A CRISPR-Cas9-mediated mutagenesis screen can be employed to identify mutations in ENL that confer resistance to the inhibitor.[8] If a specific mutation in the ENL YEATS domain rescues the cellular phenotype in the presence of the inhibitor, it strongly suggests an on-target effect.

Q4: What is the significance of the off-target degradation of IKZF1 by ENL PROTACs?

A4: The off-target degradation of the IKAROS family transcription factor IKZF1 is a known liability for some PROTACs that utilize thalidomide or its analogs to recruit the CRBN E3 ligase. [1][2][3][9] Since IKZF1 is an important transcription factor in hematological cells, its degradation can complicate the interpretation of experiments studying ENL's role in transcriptional control in leukemias.[1][2] It is therefore recommended to use ENL inhibitors that do not rely on this degradation machinery for mechanistic studies where IKZF1 activity is relevant.

### **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause	Troubleshooting Steps
Unexpected cellular phenotype not reported with ENL knockdown.	Off-target activity of the inhibitor.	1. Perform a kinase screen (e.g., KINOMEscan) to identify potential off-target kinases.[1] [2][3][4]2. Conduct a BROMOscan to check for off- target binding to bromodomains.[1][2][3]3. Use proteome-wide analysis to identify unintended changes in protein levels.[1][2][3]4. Perform a CRISPR-Cas9 mutagenesis screen to confirm on-target engagement is responsible for the phenotype. [8]
Inhibitor shows high potency in biochemical assays but weak cellular activity.	Poor cell permeability or rapid metabolism.	1. Assess cellular target engagement using CETSA.[1] [2][6][7]2. Evaluate the pharmacokinetic properties of the compound.[10][11]
Discrepancy in results between different ENL-dependent cell lines.	Cell line-specific expression of off-targets or compensatory pathways.	1. Characterize the expression levels of known off-targets (e.g., YSK4, IKZF1) in the cell lines being used.2. Investigate potential compensatory signaling pathways that may be activated in resistant cell lines.[12]
PROTAC-based ENL degrader shows toxicity or unexpected gene expression changes.	Off-target degradation of other proteins (e.g., IKZF1).	1. Perform proteomic analysis to identify all degraded proteins.[1][2][3]2. Use a non-degrading inhibitor as a control to distinguish between effects of ENL inhibition and off-target



degradation.3. Consider designing PROTACs that utilize different E3 ligases to avoid CRBN-mediated offtargets.[9]

## **Quantitative Data Summary**

Table 1: Selectivity Profile of ENL YEATS Domain Inhibitor SR-0813

Target	Assay Type	Result	Reference
ENL YEATS	HTRF	IC50 = 25 nM	[1]
AF9 YEATS	HTRF	Potent Inhibition	[3]
YEATS2	Histone Peptide Array	Minimal effect at 50 μΜ	[1][2]
YEATS4	Surface Plasmon Resonance (SPR)	No binding observed	[1][2]
BRD4 BD1	HTRF	Inactive	[1][2]
Bromodomains (32 total)	BROMOscan	No off-targets identified	[1][2]
YSK4 (MAP3K19)	KINOMEscan & Affinity Determination	Kd = 3.5 μM	[1][2][3][4]
Kinases (468 total)	KINOMEscan	4 potential hits, 3 were false positives	[1][2][3][4]

Table 2: Off-Target Profile of ENL PROTAC Degrader SR-1114



Target	Assay Type	Result	Reference
ENL	Proteomics (4h treatment)	Strong, selective degradation	[3]
IKZF1	Proteomics	Weak degradation	[1][2][3]

# Key Experimental Protocols TMT-Based Whole Proteome Analysis

This protocol is used to identify and quantify changes in protein abundance across the proteome following inhibitor treatment.

- Cell Treatment: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control (DMSO) for the desired time points (e.g., 4 or 16 hours).
- Cell Lysis: Harvest and flash-freeze the cells. Resuspend the cell pellet in lysis buffer (e.g.,
   PBS with Roche cOmplete protease inhibitor cocktail) and sonicate.
- Protein Quantification and Preparation: Quantify the protein concentration. Take 100 μg of protein and perform denaturation with 8 M urea and reduction with 10 mM DTT at 65°C.
- Alkylation and Digestion: Alkylate cysteines with iodoacetamide and digest the proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix).
- TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions.
- Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS.
- Data Analysis: Search the raw data against a protein database to identify and quantify proteins. Calculate the fold change in protein abundance between inhibitor-treated and control samples.

#### **Cellular Thermal Shift Assay (CETSA)**



CETSA is used to assess the intracellular engagement of an inhibitor with its target protein.

- Cell Treatment: Treat cells expressing the target protein (e.g., ENL(YEATS)-HiBiT fusion) with the inhibitor or vehicle control for 1 hour.
- Heating: Transfer the cell suspensions to PCR tubes and heat them at a range of temperatures for 3 minutes in a thermocycler.
- Lysis and Luminescence Detection: Lyse the cells and measure the luminescence of the soluble fraction.
- Data Analysis: Plot luminescence as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[1][2][6][7]

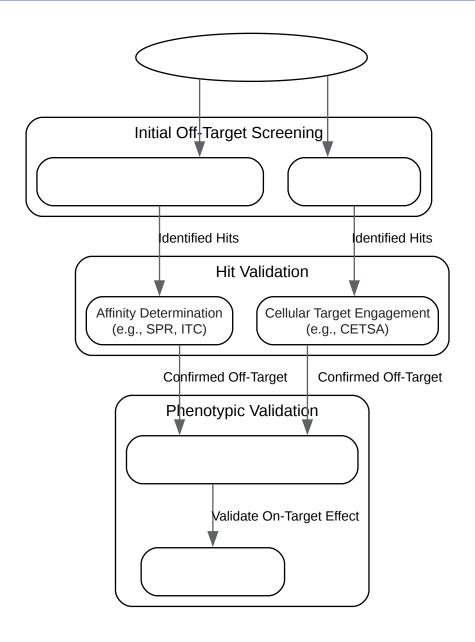
#### **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to determine if the inhibitor displaces ENL from its chromatin binding sites.

- Cell Treatment and Crosslinking: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control for a specified time (e.g., 4 hours). Crosslink proteins to DNA with formaldehyde.
- Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for ENL.
- Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the protein-DNA complexes.
- Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.
- Analysis: Quantify the amount of specific DNA sequences (e.g., known ENL target gene promoters like MYC or gene bodies like HOXA10) using qPCR. A decrease in the amount of immunoprecipitated DNA in inhibitor-treated cells indicates displacement of ENL from chromatin.

### **Visualizations**

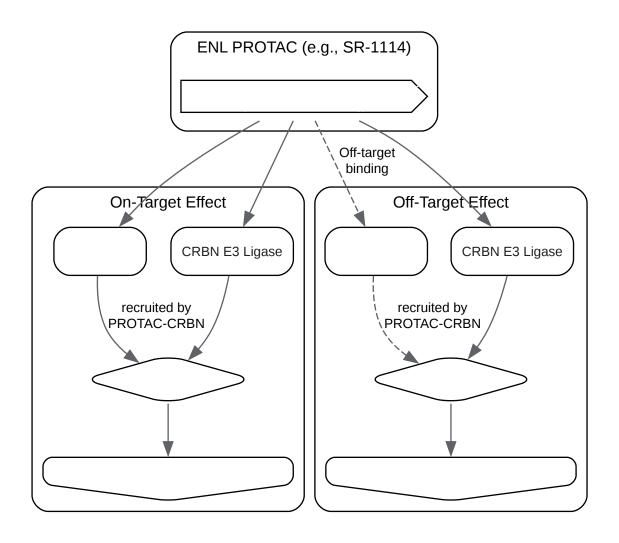




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Caption: Workflow for identifying and validating off-target effects of ENL YEATS domain inhibitors.





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Caption: Mechanism of on-target and off-target degradation by an ENL PROTAC.

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